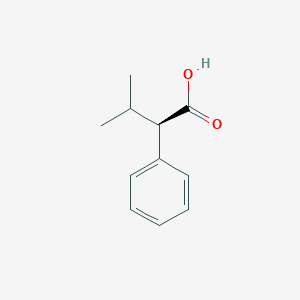
(R)-3-Methyl-2-phenylbutanoic acid
Übersicht
Beschreibung
®-3-Methyl-2-phenylbutanoic acid is an organic compound characterized by its chiral center, making it an enantiomer. This compound is part of the carboxylic acid family and is known for its unique structural properties, which include a phenyl group and a methyl group attached to a butanoic acid backbone. The presence of the chiral center gives rise to its ®-configuration, which is significant in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-2-phenylbutanoic acid typically involves enantioselective methods to ensure the correct ®-configuration. One common approach is the asymmetric hydrogenation of 3-methyl-2-phenylbut-2-enoic acid using chiral catalysts. Another method involves the use of chiral auxiliaries in the alkylation of phenylacetic acid derivatives.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes under controlled conditions to achieve high enantiomeric purity. The use of advanced chiral catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-2-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enantiomerically pure pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing biochemical pathways. The phenyl and methyl groups contribute to its binding affinity and specificity, making it a valuable compound in studying stereochemistry and enzyme kinetics.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Methyl-2-phenylbutanoic acid: The enantiomer of the ®-form, with different biological activity and properties.
Phenylacetic acid: Lacks the chiral center but shares the phenyl group.
2-Phenylbutanoic acid: Similar structure but without the methyl group.
Uniqueness: ®-3-Methyl-2-phenylbutanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in applications requiring enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















